1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone
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Overview
Description
1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone is an organic compound that features a bromophenyl group and a pyridinylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with pyridine-2-thiol in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways and modulation of gene expression.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(pyridin-2-ylthio)ethanone
- 1-(4-Fluorophenyl)-2-(pyridin-2-ylthio)ethanone
- 1-(4-Methylphenyl)-2-(pyridin-2-ylthio)ethanone
Comparison: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets.
Properties
CAS No. |
5898-19-1 |
---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[4-(2-methyl-2,7-diazabicyclo[3.2.1]octane-7-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H20N2O3/c1-17-7-6-12-8-14(17)18(10-12)16(21)13-4-2-11(3-5-13)9-15(19)20/h2-5,12,14H,6-10H2,1H3,(H,19,20) |
InChI Key |
LVDCIFZWIXIYMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN1CCC2CC1N(C2)C(=O)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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